Product packaging for 2,3-Dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid(Cat. No.:CAS No. 599-07-5)

2,3-Dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid

Cat. No.: B191798
CAS No.: 599-07-5
M. Wt: 502.7 g/mol
InChI Key: IDGXIXSKISLYAC-UHFFFAOYSA-N
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Description

Medicagenic Acid is a pentacyclic triterpenoid aglycone, a primary hydrolysate of saponins found in plants like alfalfa ( Medicago sativa ) and Herniaria species . This high-purity compound is offered for research use to investigate its diverse and multi-layered biological activities. RESEARCH APPLICATIONS: A key area of investigation is Urolithiasis (Kidney Stone) Research. Metabolites of Medicagenic Acid, formed after hepatic biotransformation, have demonstrated significant inhibition of calcium oxalate crystal aggregation and reduced crystal binding to renal tubular cells in vitro . This suggests its role as a primary active constituent behind the traditional use of Herniaria hirsuta extracts for urinary health. In Plant Science and Agriculture, Medicagenic Acid is recognized for its potent defense properties against pests and pathogens . It serves as a foundational compound for studying plant-pathogen interactions and developing biopesticides, showing notable fungistatic, hemolytic, and nematicidal activity by disrupting the cuticles of parasitic nematodes . Emerging areas of research include Neuropharmacology, where structurally related glycosides have shown inhibitory activity against the MAO-B enzyme and demonstrated neuroprotective and antioxidant effects in models of oxidative stress in rat brain synaptosomes . Further studies explore its potential hepatoprotective, anti-inflammatory, and cytotoxic effects on specific cancer cell lines, positioning it as a promising scaffold in drug discovery . MECHANISM OF ACTION: The compound's bioactivity is attributed to its multi-target nature. It is known to modulate inflammatory gene expression (NF-κB, TNF-α), inhibit enzymes like iNOS, and activate pathways such as AMPK and Nrf2, influencing metabolic homeostasis and cellular antioxidant potential . Its surfactant properties, derived from its aglycone structure, allow it to interact with and disrupt biological membranes . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the latest scientific literature for specific experimental protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O6 B191798 2,3-Dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid CAS No. 599-07-5

Properties

IUPAC Name

2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O6/c1-25(2)11-13-30(24(35)36)14-12-27(4)17(18(30)15-25)7-8-20-26(3)16-19(31)22(32)29(6,23(33)34)21(26)9-10-28(20,27)5/h7,18-22,31-32H,8-16H2,1-6H3,(H,33,34)(H,35,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGXIXSKISLYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Medicagenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

599-07-5
Record name Medicagenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

352 - 353 °C
Record name Medicagenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Isolation and Purification Methodologies for Medicagenic Acid

Extraction Techniques from Plant Biomass

The initial step in obtaining medicagenic acid involves extracting saponins (B1172615) from plant material. The choice of extraction method is critical as it influences the yield and purity of the final product.

Traditional Solvent Extraction Methods

Conventional solvent extraction techniques have long been the standard for isolating saponins from plant materials. These methods rely on the solvent's ability to penetrate the plant matrix and dissolve the target compounds. nih.gov Common traditional methods include:

Maceration: This simple technique involves soaking the plant material in a solvent for an extended period. nih.govnih.gov

Reflux Extraction: The plant material is continuously boiled in a solvent, with the solvent vapors being condensed and returned to the extraction vessel. nih.govnih.gov

Soxhlet Extraction: A continuous process where the plant material is repeatedly washed with fresh, condensed solvent, which is considered more efficient than maceration or simple reflux. nih.govbiosciencejournals.com

The choice of solvent is crucial and is typically based on polarity. For saponins, polar solvents like ethanol (B145695) (often in aqueous solutions, such as 70% ethanol), methanol (B129727), and water are commonly used. nih.govbiosciencejournals.com While effective, these methods often require large volumes of organic solvents and long extraction times. nih.govphytojournal.com

Advanced Extraction Strategies

To overcome the limitations of traditional methods, several advanced strategies have been developed that enhance extraction efficiency, reduce solvent consumption, and shorten extraction times. nih.govnih.gov

Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency ultrasound waves (sonication) to create cavitation bubbles in the solvent. nih.gov The collapse of these bubbles near the plant cell walls disrupts them, accelerating the release of intracellular contents and enhancing mass transfer, thereby improving extraction efficiency. nih.govnih.gov UAE is noted for reducing extraction time and energy consumption. nih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and the moisture within the plant material. nih.gov This creates localized high pressure and temperature, causing the plant cells to rupture and release their contents into the solvent. nih.gov This method significantly shortens the extraction time compared to conventional techniques. uobasrah.edu.iq

Hydrolysis Processes for Sapogenin Liberation

Once the saponin-rich extract is obtained, the next crucial step is hydrolysis. This process breaks the glycosidic bonds linking the sugar chains to the aglycone, thereby liberating the sapogenin, medicagenic acid. plos.org

Acid Hydrolysis Protocols

Acid hydrolysis is the most widely used method for liberating sapogenins from their glycosides. mdpi.com The process typically involves heating the saponin (B1150181) extract in an acidic solution. researchgate.netunipv.it Common acids used include hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). plos.orgmdpi.comnih.gov

Studies on saponins from Medicago species have shown that medicagenic acid glycosides are relatively stable during acid hydrolysis, generating only negligible amounts of artifacts compared to other saponins like those of zanhic acid or soyasapogenol. researchgate.net This stability is a significant advantage for obtaining a high-purity product. Research has demonstrated that hydrolysis with concentrated hydrochloric acid is an effective and rapid method for liberating medicagenic acid along with other sapogenins from alfalfa extracts. nih.gov The resulting sapogenins, including medicagenic acid, can then be purified using techniques like solid-phase extraction. nih.gov

Table 2: Comparison of Hydrolysis Methods for Sapogenin Liberation

Method Principle Advantages Disadvantages
Acid Hydrolysis Uses a strong acid (e.g., HCl) and heat to cleave glycosidic bonds. nih.govresearchgate.net Generally effective, high yield, and well-established. nih.govmdpi.com Medicagenic acid is stable under these conditions. researchgate.net Can lead to the formation of artifacts with less stable saponins. researchgate.net

| Enzymatic Hydrolysis | Utilizes specific enzymes (e.g., cellulases, pectinases) to break down plant cell walls and/or glycosidic bonds. herbmountainbio.com | Highly specific, operates under mild conditions, preventing degradation of sensitive compounds. | Can be less effective and slower than acid hydrolysis; enzymes can be costly. mdpi.com |

Enzymatic Hydrolysis Approaches

Enzymatic hydrolysis presents an alternative to acid-catalyzed cleavage. This method employs enzymes, such as cellulases and pectinases, to break down the plant cell walls, which can facilitate the release of active ingredients. herbmountainbio.com Specific glycosidases can also be used to target the glycosidic bonds directly.

The primary advantage of enzymatic hydrolysis is its specificity and the mild reaction conditions required, which can prevent the degradation of the target aglycone and the formation of unwanted byproducts. nih.gov However, in the context of liberating sapogenins from alfalfa, enzymatic methods have been reported to be generally less effective than chemical hydrolysis. researchgate.netmdpi.com The efficiency of enzymatic approaches can be influenced by factors such as enzyme concentration, temperature, pH, and incubation time.

Chromatographic Purification Strategies for Medicagenic Acid

The isolation and purification of medicagenic acid from natural sources, primarily Medicago sativa (alfalfa), relies on a series of chromatographic techniques to separate it from a complex mixture of other saponins, flavonoids, and plant metabolites. researchgate.net These methods exploit differences in the physicochemical properties of medicagenic acid, such as polarity, to achieve high levels of purity.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a crucial sample preparation and purification technique used to isolate and concentrate medicagenic acid from crude extracts. affinisep.comyoutube.com This method is valued for its efficiency, speed, and reduced solvent consumption compared to traditional liquid-liquid extraction. sigmaaldrich.com The process involves passing a liquid sample through a solid adsorbent (the stationary phase), where either the target analyte or impurities are retained. youtube.com

For the purification of triterpenoid (B12794562) saponins like medicagenic acid, non-polar sorbents are commonly employed. nih.gov The general steps for a reversed-phase SPE protocol are outlined below:

Conditioning: The sorbent bed, often a C18 (octadecyl) silica-based material, is activated. This is typically achieved by passing a strong organic solvent, such as methanol or acetonitrile (B52724), through the cartridge to wet the stationary phase. alwsci.com

Equilibration: The sorbent is then equilibrated with a solvent that mimics the sample matrix, usually water or a buffer, to ensure consistent interaction and retention. alwsci.com

Sample Loading: The crude extract containing medicagenic acid is loaded onto the SPE cartridge at a controlled flow rate to allow for effective binding of the saponins to the non-polar stationary phase. alwsci.com

Washing: The cartridge is washed with a weak solvent to remove polar impurities that have not been retained on the sorbent, while the medicagenic acid remains bound. thermofisher.com

Elution: Finally, a strong organic solvent is used to disrupt the hydrophobic interactions between medicagenic acid and the sorbent, eluting the purified compound for collection. thermofisher.com

Table 1: Representative Solid-Phase Extraction (SPE) Parameters for Saponin Purification

Parameter Description
Stationary Phase C18 (Octadecyl)
Conditioning Solvent Methanol or Acetonitrile
Equilibration Solvent Water or aqueous buffer
Washing Solvent Water or a low-concentration organic solvent mixture

| Elution Solvent | Methanol, Acetonitrile, or acidified methanol |

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the high-resolution separation and purification of medicagenic acid. nih.gov Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is the most common mode for saponin analysis. nih.gov

Preparative HPLC is employed to isolate substantial quantities of pure medicagenic acid. rjptonline.org This technique uses larger columns and higher flow rates than analytical HPLC to handle larger sample loads. rjptonline.org The goal is to maximize throughput while achieving the desired purity. nih.gov The process often begins with method development at an analytical scale, which is then scaled up for preparative separation. nih.gov For saponins, reversed-phase columns are frequently used. nih.gov

Analytical HPLC is used to determine the purity of medicagenic acid fractions obtained from preparative chromatography or other purification steps. researchgate.net This technique focuses on achieving high resolution to separate the target compound from any remaining impurities. pharmtech.com The resulting chromatogram provides qualitative and quantitative information about the sample's composition. semanticscholar.org Method validation according to ICH guidelines ensures the reliability of the analytical results, assessing parameters such as linearity, precision, accuracy, and specificity. youtube.comnih.gov

Table 2: Typical HPLC Parameters for the Analysis of Saponins and Related Carboxylic Acids

Parameter Preparative HPLC Analytical HPLC
Stationary Phase C18 (Octadecyl), 5-10 µm particle size C18 (Octadecyl), 3-5 µm particle size
Column Dimensions Larger internal diameter (e.g., >10 mm) and length Smaller internal diameter (e.g., 4.6 mm) and length (e.g., 150-250 mm)
Mobile Phase Acetonitrile/Methanol and Water, often with an acid modifier (e.g., formic acid, acetic acid) Acetonitrile/Methanol and Water, often with an acid modifier (e.g., formic acid, trifluoroacetic acid)
Elution Mode Gradient or Isocratic Gradient or Isocratic
Flow Rate Higher (e.g., >10 mL/min) Lower (e.g., 1 mL/min)

| Detection | UV (at low wavelengths, e.g., ~205 nm), Evaporative Light Scattering Detector (ELSD) | UV/Vis (e.g., ~205-210 nm), Diode Array Detector (DAD), Mass Spectrometry (MS), ELSD |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for the analysis of complex samples like plant extracts. mdpi.com By using columns with smaller particle sizes (typically sub-2 µm), UHPLC provides higher resolution, greater sensitivity, and faster analysis times. mdpi.com This technique has been successfully applied to the large-scale profiling of saponins in Medicago truncatula, a plant known to contain medicagenic acid glycosides. nih.gov The enhanced separation power of UHPLC is particularly beneficial for resolving the complex mixtures of saponin isomers often found in natural extracts. mdpi.com

Flash Chromatography Integration

Flash chromatography is a rapid form of preparative column chromatography that is often used for the preliminary purification of natural product extracts. biotage.com It is particularly useful for fractionating crude extracts to isolate groups of compounds with similar polarities before further purification by HPLC. biotage.com For acidic compounds like medicagenic acid, reversed-phase flash chromatography using a C18 stationary phase can be an effective strategy. biotage.com The use of volatile pH modifiers in the mobile phase can improve peak shape and separation efficiency for ionizable compounds. biotage.com This technique can be seamlessly integrated into the purification workflow, providing a cost-effective method for initial cleanup and enrichment of medicagenic acid prior to final polishing with preparative HPLC.

Recovery and Yield Optimization in Isolation Protocols

The efficient recovery and optimization of medicagenic acid yield from plant sources, primarily Medicago sativa (alfalfa), are contingent on a variety of factors, including the extraction methodology, solvent system, and physical parameters of the process. Research into these areas aims to maximize the isolation of this bioactive compound while maintaining its structural integrity.

Ultrasound-Assisted Extraction (UAE) has also proven to be a highly effective and efficient method. Studies optimizing UAE for total saponins from alfalfa leaves established optimal conditions as a solvent/raw material ratio of 11.4 mL/g, an ethanol concentration of 78.2%, a temperature of 76.8°C, and an extraction time of 2.84 hours, which resulted in a total saponin yield of 1.61%. researchgate.net Comparing UAE to conventional heat-reflux extraction, the yield rate constant for the ultrasonic method was found to be nearly twice as high. researchgate.net A patent for an ultrasonic extraction method using 70% methanol reported a yield of total alfalfa saponin between 0.6% and 0.9%. google.com

The choice of solvent and physical conditions such as temperature and time are crucial variables. Ethanol-water mixtures are commonly recommended for extracting saponins. nih.gov Temperature, in particular, can accelerate the dissolution of compounds. nih.gov The optimization of these parameters is essential; for example, one study determined that the highest yield of total saponins was achieved at an extraction temperature of 76.8°C. researchgate.net Furthermore, the pH of the extraction and purification medium can be a critical factor, as the ability of sorbents like C18 solid-phase columns to retain saponins is strongly dependent on the pH of the sample being loaded. researchgate.net

The part of the plant used for extraction also significantly influences the final yield. The highest concentrations of saponins are typically found in the roots of alfalfa. researchgate.net However, studies have shown that leaves and flowers are also viable sources, with different extraction methods favoring different parts. For example, ASE was most effective with flowers, while SFE produced the most saponin-rich extract from leaves. nih.gov

Comparison of Extraction Methods for Saponin Yield from Medicago sativa
Extraction MethodPlant PartSolventYield/ConcentrationSource
Accelerated Solvent Extraction (ASE)Flowers70% Ethanol47.5 ± 4.0% (Total Extract Yield) nih.gov
Supercritical Fluid Extraction (SFE)LeavesN/A622.2 ± 30.3 mg OAE/g DM (Saponin Content) nih.gov
MacerationStemsN/A54.6 ± 27.0 mg OAE/g DM (Lowest Saponin Content) nih.gov
Comparison of Ultrasound-Assisted vs. Conventional Extraction for Total Saponins
MethodOptimized ConditionsTotal Saponin YieldSource
Ultrasound-Assisted Extraction (UAE)78.2% Ethanol, 76.8°C, 2.84 h1.61% researchgate.net
Heat-Reflux ExtractionN/ALower than UAE (Rate constant ~50% of UAE) researchgate.net

Biosynthesis and Metabolic Pathways of Medicagenic Acid

Precursor Pathways in Triterpenoid (B12794562) Biosynthesis

The foundation for medicagenic acid synthesis lies within the broader triterpenoid biosynthetic pathway, which utilizes precursors from the isoprenoid pathway.

All triterpenoids, including medicagenic acid, are derived from the isoprenoid pathway. researchgate.net This fundamental metabolic pathway produces isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which are the universal five-carbon building blocks for all isoprenoids. mdpi.comlibretexts.org In the cytosol of plant cells, the mevalonate (B85504) (MVA) pathway is responsible for synthesizing these precursors. researchgate.net The MVA pathway begins with the condensation of three acetyl-CoA molecules and proceeds through a series of enzymatic steps to produce IPP and DMAPP. nih.govnih.gov These C5 units are then sequentially condensed to form larger prenyl diphosphates, ultimately leading to the C30 compound, 2,3-oxidosqualene (B107256), the direct precursor for the cyclization step in triterpenoid synthesis. researchgate.net

The cyclization of the linear 2,3-oxidosqualene molecule is a critical branch point in the biosynthesis of pentacyclic triterpenoids. This reaction is catalyzed by the enzyme β-amyrin synthase (bAS). researchgate.netmdpi.com The action of β-amyrin synthase results in the formation of the pentacyclic oleanane-type triterpene skeleton, β-amyrin. researchgate.netnih.gov This molecule serves as the foundational scaffold upon which a series of oxidative modifications will occur to yield the diverse array of triterpenoid saponins (B1172615), including medicagenic acid. nih.govnih.gov The production of β-amyrin marks the commitment of the metabolic flux towards the synthesis of this class of specialized metabolites. researchgate.net

Enzymatic Transformations in Medicagenic Acid Synthesis

Following the formation of the β-amyrin backbone, a series of oxidative reactions, primarily hydroxylation and oxidation, are carried out by specific enzymes to produce medicagenic acid.

Cytochrome P450 monooxygenases (CYPs) are a large and diverse family of heme-containing enzymes that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds. nih.govresearchgate.netplantae.org In plants, CYPs are instrumental in the biosynthesis of secondary metabolites, catalyzing highly specific oxidation reactions. nih.gov These reactions, which include hydroxylation, are essential for the structural diversification of triterpenoid skeletons, leading to the vast array of saponins found in nature. nih.gov The biosynthesis of medicagenic acid from β-amyrin involves a sequence of oxidative steps catalyzed by specific CYP enzymes.

The initial step in the conversion of β-amyrin towards hemolytic saponins is the three-step oxidation at the C-28 position, which is catalyzed by the cytochrome P450 enzyme CYP716A12 to produce oleanolic acid. mdpi.comresearchgate.net

While involved in the broader saponin (B1150181) biosynthetic pathway in Medicago truncatula, CYP88A13 is not directly responsible for the synthesis of medicagenic acid. Instead, its role occurs downstream. Research has identified CYP88A13 as the enzyme that catalyzes the C-16α hydroxylation of medicagenic acid, converting it into zanhic acid. This specific hydroxylation is a final oxidation step in the biosynthesis of certain hemolytic saponins.

The conversion of oleanolic acid to medicagenic acid requires further oxidative modifications at the C-2 and C-23 positions. The cytochrome P450 enzyme CYP72A68 has been identified as a key player in this process. In vivo and in vitro studies have demonstrated that CYP72A68 exhibits multifunctional oxidase activity, specifically targeting carbon 23 of oleanolic acid. researchgate.net This oxidation at the C-23 position is a critical step in the formation of medicagenic acid. Overexpression of CYP72A68 in Medicago truncatula hairy roots led to a significant increase in the levels of oleanolic acid and its derivatives, including 2β-hydroxyoleanolic acid and hederagenin (B1673034), further supporting its role in the early steps of oleanate sapogenin biosynthesis. researchgate.net The production of medicagenic acid from oleanolic acid involves oxidation at both the C-2 and C-23 positions, with CYP72A68 responsible for the C-23 oxidation.

Interactive Data Tables

Table 1: Key Enzymes in Medicagenic Acid Biosynthesis

Enzyme Abbreviation Function
β-amyrin synthase bAS Cyclization of 2,3-oxidosqualene to β-amyrin
Cytochrome P450 716A12 CYP716A12 Oxidation of β-amyrin at C-28 to form oleanolic acid
Cytochrome P450 72A68 CYP72A68 Oxidation of oleanolic acid at C-23

Table 2: Precursors and Intermediates in the Biosynthesis of Medicagenic Acid

Compound Role
Acetyl-CoA Initial precursor in the mevalonate pathway
2,3-Oxidosqualene Direct precursor for cyclization
β-Amyrin Key pentacyclic triterpenoid intermediate

Genetic Regulation of Medicagenic Acid Biosynthesis

CRISPR/Cas9-Mediated Pathway Modulation

The advent of CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats/CRISPR-associated protein 9) technology has provided a powerful tool for the targeted genetic modification of metabolic pathways in plants, including those responsible for the biosynthesis of complex triterpenoid saponins like medicagenic acid. In the model legume Medicago truncatula, a close relative of alfalfa (Medicago sativa), CRISPR/Cas9 has been successfully employed to modulate the saponin biosynthesis pathway.

Research has focused on knocking out key genes that divert metabolic flux towards or away from the production of specific sapogenins. For instance, the targeted mutagenesis of the CYP93E2 gene, which is involved in the biosynthesis of soyasapogenols, has been shown to redirect the metabolic pathway. This redirection leads to an altered profile of triterpenoid saponins within the plant. While direct quantitative data on the specific enhancement of medicagenic acid through this method is still emerging, the principle of redirecting metabolic flux away from competing branches of the saponin pathway provides a clear strategy for potentially increasing the production of medicagenic acid.

The successful application of CRISPR/Cas9 to alter the saponin profile in Medicago truncatula demonstrates the potential for using this technology to create plant varieties with enhanced levels of specific high-value compounds like medicagenic acid. This approach holds significant promise for the future development of crops with optimized phytochemical compositions for various applications.

Tissue-Specific and Developmental Regulation of Biosynthesis

The biosynthesis and accumulation of medicagenic acid are subject to strict regulation, varying significantly between different plant organs and developmental stages. This differential accumulation suggests specific physiological roles for this compound in different parts of the plant and at different times in its life cycle.

Medicagenic acid and its glycosides are found throughout the alfalfa plant, but their concentrations vary considerably among different organs. The roots are generally the primary site of accumulation for total sapogenins, including a significant proportion of medicagenic acid glycosides. researchgate.netnih.gov In contrast, the aerial parts of the plant, such as leaves and stems, also contain medicagenic acid, though often in different concentrations and glycosylation patterns compared to the roots. frontiersin.orgresearchgate.net

Studies on Medicago truncatula have shown that while zanhic acid glycosides are predominantly found in the aerial tissues, medicagenic acid glycosides are present in both aerial and root tissues. frontiersin.org In alfalfa (Medicago sativa), the highest content of sapogenins, with medicagenic acid as a major component, is typically found in the roots. researchgate.net Sprouts also represent a significant source of medicagenic acid, with concentrations that can be comparable to or even exceed those in the leaves of mature plants. researchgate.net Ungerminated seeds, however, have been reported to be largely free of biologically active saponins like medicagenic acid, with their biosynthesis rapidly increasing during germination and early seedling growth. dss.go.th

Table 1: Distribution of Medicagenic Acid in Different Plant Organs

Plant OrganRelative Concentration of Medicagenic Acid/GlycosidesKey Findings
RootsHighOften the primary site of accumulation for total saponins, including medicagenic acid. researchgate.netnih.gov
LeavesModerateContain significant amounts of medicagenic acid glycosides, though the profile may differ from roots. researchgate.netfrontiersin.org
StemsLow to ModerateGenerally lower concentrations compared to roots and leaves. nih.gov
Seeds (Ungerminated)Very Low / AbsentBiologically active saponins like medicagenic acid are typically not present in significant amounts before germination. dss.go.th
Sprouts/SeedlingsHighRapid synthesis of medicagenic acid glycosides occurs during germination and early growth. dss.go.th

The biosynthesis of medicagenic acid is a dynamic process influenced by the developmental stage of the plant and various environmental factors. The concentration of medicagenic acid can change as the plant matures. For example, in Medicago truncatula, the relative abundance of medicagenic acid in different organs shifts from the vegetative to the flowering stage. nih.gov During the vegetative phase, leaves and stems may have higher concentrations than the roots, while at the flowering stage, the roots can become the dominant site of accumulation. nih.gov The total saponin concentration in alfalfa has been observed to increase during early seedling development, reaching a peak and then declining as the plant continues to mature. cambridge.org

Environmental conditions also play a crucial role in modulating the phytochemical profile of alfalfa, including its saponin content. Factors such as temperature, rainfall, soil fertility, and light intensity can all influence the biosynthesis of secondary metabolites. mdpi.comnih.gov While specific studies detailing the precise effects of these environmental variables on medicagenic acid concentrations are complex, it is well-established that agronomic practices and environmental stressors can lead to significant variations in the saponin content of alfalfa. frontiersin.org

Table 2: Factors Influencing Medicagenic Acid Biosynthesis

FactorInfluence on Medicagenic Acid BiosynthesisObserved Effects
Plant Age/Developmental StageSignificantConcentrations in different organs change between vegetative, flowering, and pod-setting stages. nih.gov Rapid synthesis occurs during germination and early seedling growth. dss.go.th
Environmental ConditionsSignificantFactors such as climate, soil type, and agronomic practices can alter the overall saponin profile of the plant. mdpi.comnih.govfrontiersin.org

In Vitro Biotransformation of Medicagenic Acid

The metabolic fate of medicagenic acid has been investigated using in vitro models that simulate human hepatic biotransformation. These studies are crucial for understanding how the compound is processed in the body, which can influence its biological activity. The biotransformation of medicagenic acid typically proceeds through two main phases of metabolism. fiveable.melongdom.org

Phase I metabolism involves the introduction or exposure of functional groups, primarily through oxidative reactions. longdom.org In vitro studies using human liver microsomes and S9 fractions have demonstrated that medicagenic acid undergoes several Phase I oxidative reactions. nih.govresearchgate.net These reactions lead to the formation of multiple biotransformation products. Through the use of high-resolution mass spectrometry, researchers have identified various hydroxylated and further oxidized metabolites of medicagenic acid. These oxidative modifications alter the polarity and structure of the parent compound, preparing it for subsequent conjugation reactions. nih.gov

Following Phase I reactions, the modified medicagenic acid and the parent compound can undergo Phase II conjugation, where an endogenous molecule is attached to facilitate excretion. fiveable.me For medicagenic acid, the most prominent Phase II reactions are glucuronidation and sulfation. nih.govresearchgate.net In vitro models have confirmed the formation of several glucuronidated and sulfated conjugates of medicagenic acid. nih.gov Glucuronidation, in particular, appears to be a significant pathway, with medicagenic acid glucuronide being identified as a major metabolite in some studies. nih.gov These conjugation reactions significantly increase the water solubility of the compound, which is a key step in its detoxification and elimination from the body. nih.govnih.gov

Table 3: In Vitro Biotransformation Products of Medicagenic Acid

Metabolic PhaseReaction TypeIdentified ProductsIn Vitro Model
Phase IOxidation (e.g., Hydroxylation)Multiple oxidative biotransformation products. nih.govHuman liver microsomes and S9 fractions. nih.govresearchgate.net
Phase IIConjugationGlucuronidated and sulfated metabolites. nih.govresearchgate.netHuman liver microsomes and S9 fractions. nih.govresearchgate.net

Comparative Analysis of In Vitro Models (e.g., Human Liver Microsomes vs. S9 Fractions)

In the study of xenobiotic metabolism, in vitro models are essential for predicting the biotransformation of compounds in humans. researchgate.net Among the most frequently utilized systems are human liver microsomes (HLM) and human liver S9 fractions. nih.gov HLM are enriched with the membranes of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, most notably cytochrome P450 (CYP) enzymes, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.netspringernature.com The S9 fraction is a supernatant from a liver homogenate that contains both the microsomal and cytosolic fractions. nih.govwikipedia.org This means the S9 fraction possesses a broader range of enzymatic activities, including both Phase I enzymes from the microsomes and various Phase II transferase enzymes from the cytosol, such as sulfotransferases and glutathione (B108866) transferases. wikipedia.orgnih.gov

A comparative study was conducted to investigate the biotransformation of medicagenic acid using these two common in vitro models: human liver S9 fractions and a sequential incubation with human liver microsomes and cytosolic fractions. nih.gov The research aimed to identify any significant differences in the resulting metabolic profiles. nih.gov The investigation utilized liquid chromatography coupled with high-resolution mass spectrometry to identify the biotransformation products. nih.gov

The analysis successfully identified a total of thirteen distinct biotransformation products of medicagenic acid. nih.gov These metabolites were the result of both Phase I and Phase II metabolic reactions. nih.gov Specifically, eight of the metabolites were formed through oxidative Phase I reactions. researchgate.netnih.gov The remaining five metabolites were products of Phase II conjugation, which included three glucuronidated and two sulfated compounds. researchgate.netnih.gov

The following interactive table summarizes the comparative findings from the study on medicagenic acid metabolism.

Table 1. Comparative Metabolic Profile of Medicagenic Acid in HLM vs. S9 Fractions
Metabolic Profile FeatureHuman Liver Microsomes (with Cytosol)Human Liver S9 FractionReference
Total Metabolites IdentifiedQualitatively similar to S9; 13 total products identified across both systems.Qualitatively similar to HLM/Cytosol; 13 total products identified across both systems. nih.gov
Phase I Metabolites (Oxidative)8 products identified.8 products identified. researchgate.netnih.gov
Phase II Metabolites (Conjugation)5 products identified (3 glucuronidated, 2 sulfated).5 products identified (3 glucuronidated, 2 sulfated). researchgate.netnih.gov
Qualitative DifferencesMinimal; rendered the same qualitative profile as S9 for all but two metabolites.Minimal; rendered the same qualitative profile as HLM/Cytosol for all but two metabolites. nih.gov
Quantitative DifferencesMinor quantitative differences observed.Minor quantitative differences observed. researchgate.netnih.gov
ConclusionConsidered a suitable protocol for in vitro human liver biotransformation studies of medicagenic acid.Considered a suitable protocol for in vitro human liver biotransformation studies of medicagenic acid. nih.gov

Medicagenic Acid Derivatives and Structure Activity Relationships

Structural Diversity of Medicagenic Acid Glycosides

The natural derivatives of medicagenic acid are predominantly glycosides, which exhibit significant structural diversity. This diversity stems from the number of sugar chains attached to the aglycone, the variety of monosaccharide units that constitute these chains, and the specific positions at which these chains are linked.

Medicagenic acid saponins (B1172615) are classified based on the number of sugar chains attached to the aglycone core. iaimjournal.com

Monodesmosides : These saponins possess a single sugar chain, which is typically attached via an ether linkage at the C-3 position of the medicagenic acid backbone. nih.govresearchgate.net Monodesmosidic saponins are generally considered to be more biologically active than their bidesmosidic counterparts. cambridge.orgunimi.it For instance, monodesmosides of medicagenic acid have demonstrated higher antifungal and allelopathic activity compared to related bidesmosides. unimi.itpsu.edu

Bidesmosides : These derivatives have two separate sugar chains. nih.govresearchgate.net One chain is attached at the C-3 position, and a second chain is linked to the C-28 carboxyl group, usually through an ester bond. nih.govmdpi.com The presence of the second sugar chain often reduces certain biological activities, such as hemolytic activity. cambridge.org Herniariasaponin H is an example of a bidesmosidic derivative of medicagenic acid. mdpi.com

Tridesmosides : While less common, tridesmosidic saponins, which feature three sugar chains, have also been reported for related triterpenoid (B12794562) aglycones like zanhic acid. researchgate.netcambridge.org Research on lucerne saponins has investigated the properties of tridesmosides, highlighting the complexity of structure-activity relationships. cambridge.org

The aerial parts and roots of plants in the Medicago genus, such as alfalfa (Medicago sativa) and barrel medic (Medicago truncatula), are rich sources of these various glycosidic forms. researchgate.netnih.gov

The sugar chains attached to the medicagenic acid core are composed of various monosaccharide units. The most common sugars found in these glycosides include D-glucose, L-arabinose, D-xylose, L-rhamnose, and D-glucuronic acid. iaimjournal.comcambridge.orgresearchgate.net

The composition of these sugar chains contributes significantly to the diversity of medicagenic acid saponins. For example, in Medicago species, saponins of medicagenic acid are consistently characterized by the presence of β-D-glucopyranose or β-D-glucuronopyranose as the initial sugar unit at the C-3 position. researchgate.net In some cases, complex oligosaccharide chains are formed, such as the 3-O-[α-L-rhamnopyranosyl(1→2)-β-D-galactopyranosyl(1→2)-β-D-glucuronopyranoside] chain found on related soyasapogenols. researchgate.net The specific type of sugar can influence biological activity; medicagenic acid glycosides with glucose at the C-3 position have been found to be more active in allelopathic assays than similar compounds substituted with glucuronic acid. psu.edu

The points of attachment for the saccharide chains on the medicagenic acid aglycone are primarily the hydroxyl group at the C-3 position and the carboxyl group at the C-28 position. nih.govmdpi.comnih.gov

C-3 Linkage : Glycosylation at the C-3 position is a common feature of all medicagenic acid glycosides, forming an ether bond. nih.govacs.org This is the sole point of attachment in monodesmosidic saponins. nih.gov Molecular docking studies suggest that O-glycosylation at the C-3 position is preferred over other positions. nih.gov

C-28 Linkage : In bidesmosidic saponins, a second sugar chain is attached to the C-28 carboxyl group, forming an ester linkage. nih.govresearchgate.net This ester bond can be hydrolyzed, converting a bidesmosidic saponin (B1150181) into a monodesmosidic one, which can increase its biological activity. mdpi.com For example, the enzyme UGT73F3 is capable of glycosylating the C-28 position of medicagenic acid. researchgate.net

The specific linkage between sugar units within the chain also varies. For instance, a notable difference between Medicago truncatula and Medicago sativa is the linkage between the first two glucose units at the C-3 position; it is a (1→3) linkage in M. truncatula, whereas it is a (1→2) linkage in M. sativa, suggesting the action of different glucosyltransferases. acs.org

Table 1: Examples of Naturally Occurring Medicagenic Acid Glycosides

Compound Name/Class Desmoside Type Common Saccharide Units Linkage Positions Source Plant Example
Medicagenic acid 3-O-glucoside Monodesmoside Glucose C-3 Medicago sativa (Alfalfa) researchgate.net
Medicagenic acid 3-O-glucuronide Monodesmoside Glucuronic Acid C-3 Medicago sativa (Alfalfa) researchgate.net
Herniariasaponin H Bidesmoside Glucose, Rhamnose, Xylose C-3, C-28 Herniaria hirsuta mdpi.com
3Glc, 28Glc-medicagenic acid Bidesmoside Glucose C-3, C-28 Medicago sativa (Alfalfa) cambridge.org

Semi-Synthetic and Synthetic Derivatives of Medicagenic Acid

To investigate structure-activity relationships and develop compounds with enhanced or specific biological activities, researchers have created numerous semi-synthetic and synthetic derivatives of medicagenic acid. nih.govchemfaces.com These efforts have focused on modifying both the saccharide portions and the aglycone structure itself. researchgate.netresearchgate.net

Modifications to the sugar chains of medicagenic acid glycosides have been a key strategy in synthetic efforts. This includes altering the existing sugars or attaching new ones. For example, the synthesis of the 3-O-β-D-glucoside of medicagenic acid dimethyl ester was part of a study to evaluate antifungal properties. researchgate.net Research has shown that the nature of the carbohydrate moiety significantly affects biological activity. thegoodscentscompany.com In studies against the plant pathogen Sclerotium rolfsii, derivatives that could be enzymatically hydrolyzed to release the original aglycone, such as the aforementioned 3-O-β-D-glucoside of medicagenic acid dimethyl ester, were found to be significantly more active than derivatives where the aglycone's hydroxyl functions were permanently modified by acetylation or methylation. researchgate.netresearchgate.net

Direct chemical modification of the medicagenic acid aglycone provides another avenue for creating novel derivatives. These modifications often target the hydroxyl and carboxyl groups on the triterpene skeleton.

Key findings from structure-activity relationship studies include:

Esterification : The creation of a dimethyl ester of medicagenic acid was shown to retain high antimycotic activity, similar to the parent compound. researchgate.netresearchgate.net

Methylation and Acetylation : In contrast, modifying the hydroxyl functions of the aglycone through acetylation or methylation led to a significant decrease in antifungal activity against Sclerotium rolfsii. researchgate.netresearchgate.net

Selective Modification : Selective 2-O-methylation of medicagenic acid was performed to probe the importance of specific hydroxyl groups. Comparing the activity of this derivative with others suggested that a free hydroxyl group at the C-3 position is crucial for its antimycotic activity. researchgate.netresearchgate.net

Modifications at other positions, such as the C-23 position, have also been a focus of synthetic and structure-activity studies. researchgate.netresearchgate.netcolab.ws These synthetic strategies have been instrumental in elucidating the structural requirements for the antifungal and other biological effects of medicagenic acid derivatives. nih.govresearchgate.net

Table 2: Examples of Semi-Synthetic Medicagenic Acid Derivatives and Their Activity

Derivative Type of Modification Key Structural Feature Impact on Antifungal Activity (vs. S. rolfsii)
Medicagenic acid dimethyl ester Aglycone Modification Esterification of C-23 and C-28 carboxyl groups. researchgate.net Activity remained high, comparable to medicagenic acid. researchgate.netresearchgate.net
Acetylated/Methylated Derivatives Aglycone Modification Modification of hydroxyl groups at C-2 and C-3. researchgate.net Significantly less active than medicagenic acid. researchgate.netresearchgate.net
3-O-β-D-glucoside of medicagenic acid dimethyl ester Saccharide & Aglycone Mod. Glucosylation at C-3 and esterification at C-23/C-28. researchgate.net Significantly more active (enzymatically cleavable). researchgate.netresearchgate.net

Compound Names Mentioned in Article

Arabinose

Bayogenin (B190646)

Glucuronic Acid

Glucose

Hederagenin (B1673034)

Herniariasaponin H

Medicagenic acid

Medicagenic acid 3-O-glucoside

Medicagenic acid 3-O-glucuronide

Medicagenic acid dimethyl ester

Oleanolic acid

Pannoside E

Rhamnose

Soyasapogenol B

Soyasapogenol E

Xylose

Zanhic acid

Correlation between Structure and Biological Activity in In Vitro Models

The biological efficacy of medicagenic acid and its derivatives is intricately linked to their chemical structure. In vitro studies have demonstrated that specific functional groups on the aglycone (the non-sugar portion) and the nature of the attached sugar chains are critical determinants of activity. Research indicates that for activities such as antifungal effects, the presence of free hydroxyl (-OH) and carboxylic acid (-COOH) groups on the medicagenic acid skeleton is paramount. core.ac.uk Modifications to these groups often lead to a significant reduction in biological potency. Similarly, the number and arrangement of sugar chains attached to the aglycone can modulate the compound's effects, highlighting a complex structure-activity relationship that governs the diverse biological properties of these molecules.

Impact of Sugar Chains on Biological Effects

The number and position of sugar chains (glycosylation) on the medicagenic acid aglycone play a crucial role in modulating its biological effects. Saponins are classified as monodesmosidic if they have one sugar chain (typically at the C-3 position) or bidesmosidic if they have two (typically at C-3 and C-28).

Generally, monodesmosidic saponins exhibit stronger biological activity than their bidesmosidic counterparts. igbzpan.plcambridge.org For instance, monodesmosides of medicagenic acid are considered more active than bidesmosides in modulating rumen fermentation. igbzpan.pl This trend is also observed in antifungal and hemolytic activities. core.ac.ukcambridge.orgcore.ac.uk The attachment of a second sugar chain to the C-28 carboxylic acid group can lead to a sharp drop in antifungal activity, possibly by blocking a key active site. core.ac.ukfrontiersin.org In studies against Cephalosporium gramineum, monodesmosides of related aglycones like bayogenin and hederagenin were found to be much stronger inhibitors than their bidesmosidic versions.

However, this is not a universal rule, as some studies report conflicting results. In an in vitro study on the anthelmintic activity against donkey gastrointestinal nematodes, bidesmosidic saponins containing medicagenic acid and zanhic acid were found to be more active than the corresponding monodesmosidic mixture. mdpi.comresearchgate.net Furthermore, the length of the sugar chain itself is a factor. A monodesmoside of medicagenic acid with two sugars at the C-3 position was reported to be less inhibitory to the fungus Trichoderma viride than a monodesmoside with only one sugar at that position.

Conversely, in some assays, the aglycone alone (medicagenic acid) shows stronger activity than its glycosides. For example, medicagenic acid demonstrated stronger inhibition of plant and cell growth compared to its glycosylated forms. ontosight.ai

Compound TypeBiological Activity TestedRelative ActivityReference
Monodesmosidic SaponinsHemolytic ActivityGenerally more active cambridge.org
Bidesmosidic SaponinsHemolytic ActivityGenerally less active cambridge.org
Monodesmosidic SaponinsAntifungal ActivityGenerally more active core.ac.uk
Bidesmosidic SaponinsAntifungal ActivityGenerally less active core.ac.uk
Bidesmosidic Saponins (Medicagenic Acid + Zanhic Acid)Anthelmintic Activity (donkey nematodes)More active mdpi.com
Monodesmosidic Saponins (Medicagenic Acid + Zanhic Acid)Anthelmintic Activity (donkey nematodes)Less active mdpi.com
Medicagenic Acid (Aglycone)Plant & Cell Growth InhibitionMore active ontosight.ai
Medicagenic Acid GlycosidesPlant & Cell Growth InhibitionLess active ontosight.ai

Influence of Aglycone Modifications on Bioactivity

Modifications to the medicagenic acid aglycone structure have a profound impact on its biological activity. The presence of free hydroxyl (-OH) at the C-2 and C-3 positions and free carboxylic acid (-COOH) groups at the C-23 and C-28 positions are critical for many of its biological functions, particularly its antifungal properties. core.ac.ukfrontiersin.org

Studies investigating antifungal activity against Trichoderma viride and Sclerotium rolfsii have shown that blocking these functional groups significantly diminishes efficacy. core.ac.ukresearchgate.net For example:

Acetylation: The conversion of the hydroxyl groups to acetyl groups (e.g., 2,3-diacetylmedicagenic acid) substantially reduces antifungal activity. core.ac.uk

Esterification: The esterification of the carboxylic acid groups also leads to impaired growth inhibition of fungi. core.ac.uk

Methylation: Selective methylation of the hydroxyl groups demonstrated that a free hydroxyl group at the C-3 position is essential for antimycotic activity. frontiersin.orgresearchgate.net While glycosylation at this C-3 position did not negatively affect antifungal activity, methylation or acetylation resulted in a significant loss of potency. frontiersin.orgresearchgate.net

Comparisons with other structurally related triterpenoid aglycones also shed light on the importance of specific functional groups:

Hederagenin: Lacks the C-2 hydroxyl and the C-23 carboxylic acid group found in medicagenic acid. Its antifungal activity is much lower than that of medicagenic acid. core.ac.uk However, in some nematicidal assays against Xiphinema index, hederagenin was found to be more toxic than medicagenic acid. researchgate.net

Bayogenin: Contains an additional hydroxyl group at the C-2 position compared to hederagenin. This increased polarity may contribute to its higher biological activity relative to hederagenin glycosides. biocrick.com

Zanhic Acid: Differs from medicagenic acid only by the presence of a hydroxyl group at the C-16 position. This single modification is thought to be responsible for the low antifungal activity of zanhic acid glycosides compared to the potent activity of medicagenic acid glycosides. mdpi.commdpi.com

Soyasapogenol B: Lacks the key hydroxyl and carboxylic acid groups of medicagenic acid and shows negligible antifungal activity. core.ac.uk

These findings underscore that the specific arrangement and accessibility of polar functional groups on the aglycone are primary determinants of the biological activity of medicagenic acid and its derivatives in in vitro models.

Compound/DerivativeStructural Modification vs. Medicagenic AcidObserved Effect on Bioactivity (In Vitro)Reference
2,3-diacetylmedicagenic acid-OH groups at C-2 and C-3 are acetylatedReduced antifungal activity core.ac.uk
Medicagenic acid dimethyl ester-COOH groups at C-23 and C-28 are esterifiedReduced antifungal activity researchgate.net
2-O-methyl-medicagenic acid-OH group at C-2 is methylatedSuggests C-3 hydroxyl is essential for antimycotic activity researchgate.net
HederageninLacks -OH at C-2 and -COOH at C-23Much lower antifungal activity; higher nematicidal activity core.ac.ukresearchgate.net
Zanhic AcidHas an additional -OH at C-16Lower antifungal and nematicidal activity mdpi.commdpi.com
Soyasapogenol BLacks -OH at C-2 and -COOH at C-23, C-28Negligible antifungal activity core.ac.uk

Biological Activities and Mechanistic Research of Medicagenic Acid in Cellular and in Vitro Systems

Antimicrobial Activities

Medicagenic acid, a triterpenoid (B12794562) saponin (B1150181) primarily isolated from alfalfa (Medicago sativa), has demonstrated a range of antimicrobial activities in various in vitro studies. Its efficacy against both fungal and bacterial pathogens has been a subject of scientific investigation, revealing its potential as a bioactive compound.

Antifungal Effects in Plant and Human Pathogens

Medicagenic acid and its derivatives have shown significant antifungal properties against a variety of fungi, including those that are pathogenic to plants and humans. chemfaces.commdpi.com Research highlights its broad-spectrum activity, inhibiting the growth of several fungal species. chemfaces.comnih.gov

The antifungal action of medicagenic acid encompasses both fungistatic (inhibiting fungal growth) and fungicidal (killing fungal cells) effects. chemfaces.comnih.gov Derivatives of medicagenic acid have been reported to exhibit potent fungistatic effects against a number of plant pathogens. chemfaces.com For instance, the gluco-derivative of medicagenic acid, known as compound G2, has been shown to be fungicidal against medically important yeasts. chemfaces.comnih.gov This dual-action capability makes it a compound of interest in the search for new antimycotic agents. nih.gov

The antifungal activity of medicagenic acid and its glycosides has been specifically documented against several fungi. A derivative of medicagenic acid demonstrated impressive activity against Cryptococcus neoformans, a medically important yeast, with a minimal fungicidal concentration (MFC) of 4 µg/mL. chemfaces.comnih.govresearchgate.net

The compound has also shown efficacy against dermatophytes, which cause skin infections in humans. radoslawspiewak.net Studies have confirmed the inhibitory effect of medicagenic acid 3-O-β-glucopyranoside on various strains of Trichophyton mentagrophytes. radoslawspiewak.netradoslawspiewak.net One study noted that at a concentration of 100 mg per 100 ml, the growth of T. mentagrophytes was significantly inhibited. radoslawspiewak.net

In the context of plant pathogens, medicagenic acid derivatives have displayed potent fungistatic effects against Trichoderma viride. researchgate.net The monodesmosidic glycosides of medicagenic acid were found to be particularly active against this fungus. mdpi.com

FungusCompoundObserved EffectConcentration/ValueSource
Cryptococcus neoformansMedicagenic acid gluco-derivative (G2)FungicidalMFC: 4 µg/mL chemfaces.comnih.govresearchgate.net
Trichophyton mentagrophytesMedicagenic acid 3-O-β-glucopyranosideInhibitory100 mg/100 ml radoslawspiewak.net
Trichoderma virideMedicagenic acid 3-O-β-glucopyranosideFungistatic (95% mycelial growth inhibition)40 µg/mL researchgate.net
Aspergillus nigerMedicagenic acid 3-O-β-glucopyranosideFungistatic (53% mycelial growth inhibition)40 µg/mL researchgate.net
Fusarium oxysporumMedicagenic acid 3-O-β-glucopyranosideFungistatic (52% mycelial growth inhibition)40 µg/mL researchgate.net

The primary mechanism of the antifungal action of saponins (B1172615) like medicagenic acid is attributed to their interaction with sterols in the fungal cell membrane. radoslawspiewak.net This interaction leads to the disruption of the membrane's integrity, causing increased permeability and leakage of essential cellular components, which can ultimately lead to cell death. nih.gov

Studies on the medicagenic acid derivative, compound G2, in Saccharomyces cerevisiae revealed that it caused a lethal leakage of ions from the yeast cells. researchgate.net This was accompanied by the disappearance of ergosterol (B1671047), the main sterol in fungal cell membranes, suggesting a high specificity of the compound for this membrane component. nih.govresearchgate.net The complexation with ergosterol disrupts the membrane's structure and function. nih.gov The hydroxyl group at the C3 position of medicagenic acid is considered essential for this antifungal activity. researchgate.net

Antibacterial Properties

In addition to its antifungal effects, medicagenic acid has demonstrated antibacterial activity, particularly against Gram-positive bacteria. nih.govresearchgate.net

Research has shown that saponins, including those from Medicago species, exhibit notable activity against Gram-positive bacteria. nih.govresearchgate.net The antimicrobial properties of saponin extracts from Medicago sativa and Medicago arborea have been linked to their medicagenic acid content. nih.govresearchgate.net In contrast, Gram-negative bacteria are generally less susceptible. researchgate.net

Studies have reported significant inhibitory effects of medicagenic acid-containing extracts against bacteria such as Bacillus cereus, Bacillus subtilis, and Staphylococcus aureus. nih.govresearchgate.net The aglycone form (the sapogenin itself) appears to be more potent than the glycosylated saponin, suggesting that the sugar moiety may not be crucial for antibacterial efficacy. nih.govresearchgate.net

BacteriumCompound/ExtractObserved EffectSource
Bacillus cereusSapogenins from M. sativa / M. arborea (rich in Medicagenic acid)High activity nih.govresearchgate.net
Bacillus subtilisSapogenins from M. sativa / M. arborea (rich in Medicagenic acid)High activity nih.govresearchgate.net
Staphylococcus aureusSapogenins from M. sativa / M. arborea (rich in Medicagenic acid)High activity nih.govresearchgate.net
Enterococcus faecalisSapogenins from M. arabica (related species)High activity nih.gov

Nematicidal Activity

Medicagenic acid, a triterpenoid saponin, has demonstrated notable efficacy against various plant-parasitic nematodes, positioning it as a compound of interest for developing natural nematicides.

Effects on Plant-Parasitic Nematodes (e.g., Xiphinema index, Globodera rostochiensis)

Research has confirmed the nematicidal properties of medicagenic acid and its derivatives against several economically important nematode species. Saponin-rich extracts from Medicago species, where medicagenic acid is a key component, have shown significant bioactivity. researchgate.netmdpi.com Studies have demonstrated that these extracts can cause mortality in the second-stage juveniles (J2) of the potato cyst nematode, Globodera rostochiensis. researchgate.netmdpi.com For instance, saponin extracts from various Medicago species induced mortality in G. rostochiensis J2 at concentrations ranging from 125 to 1000 µg/mL. researchgate.net

Similarly, these saponins are effective against the dagger nematode, Xiphinema index, a significant pest in vineyards. clemson.eduekb.eg In vitro assays have shown that saponins from Medicago species can lead to high mortality rates in adult females of X. index. mdpi.com The nematicidal activity is often attributed to the presence of medicagenic acid, along with other sapogenins like hederagenin (B1673034) and bayogenin (B190646). mdpi.commdpi.com

Table 1: Nematicidal Effects of Medicagenic Acid-Containing Extracts

Nematode Species Life Stage Observed Effect Source
Globodera rostochiensis Second-stage juveniles (J2) Mortality researchgate.netmdpi.com
Xiphinema index Adult females Mortality mdpi.comclemson.edu

Proposed Mechanisms of Nematicidal Action (e.g., Cuticle Disruption, Cholesterol Synthesis Inhibition)

The primary proposed mechanism for the nematicidal action of saponins like medicagenic acid is the disruption of the nematode's cuticle. mdpi.comnih.gov Saponins are known to interact with sterols present in cell membranes, which can alter cell permeability and lead to lysis. It is believed that medicagenic acid damages the nematode cuticle, a protective outer layer that also contains sterols, leading to fatal structural failure. mdpi.comnih.gov

Another significant mechanism is the interference with cholesterol metabolism. nih.govresearchgate.net Nematodes cannot synthesize cholesterol de novo and must acquire it from their diet. nih.gov Saponins can form insoluble complexes with sterols, which may block the uptake and absorption of essential cholesterol by the nematode. nih.govresearchgate.net This disruption in cholesterol acquisition is critical as it affects vital processes like molting and hormone production, ultimately inhibiting the nematode's development and survival. researchgate.net

Neuroprotective Effects in Cellular Models

Medicagenic acid and its glycosides have been investigated for their potential to protect nerve cells from damage in laboratory settings, suggesting a role in neuroprotection.

Protection Against Oxidative Stress in Neuronal Cells (e.g., SH-SY5Y cells)

Oxidative stress is a key factor in the development of neurodegenerative diseases. researchgate.net Studies using the human neuroblastoma SH-SY5Y cell line, a common model for neuronal research, have shown that triterpenoid saponins from Medicago sativa, including derivatives of medicagenic acid, can protect these cells from damage induced by hydrogen peroxide (H₂O₂). researchgate.netgoogle.com These compounds were found to restore cell viability significantly after exposure to oxidative stress, with some saponins showing effects comparable to the antioxidant Trolox. researchgate.net This suggests that medicagenic acid contributes to the antioxidant and neuroprotective properties observed. researchgate.netmednexus.org

Inhibition of Monoamine Oxidase B (MAO-B)

Monoamine oxidase B (MAO-B) is an enzyme that breaks down neurotransmitters, including dopamine (B1211576). parkinsons.org.ukparkinson.orgwikipedia.org The inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it increases the availability of dopamine in the brain. parkinsons.org.ukparkinson.org The catalytic activity of MAO leads to the production of hydrogen peroxide, which can cause neurotoxicity through reactive oxygen species (ROS). chemrxiv.org Research has indicated that medicagenic acid possesses MAO-B inhibitory properties, which could contribute to its neuroprotective profile by both preserving neurotransmitter levels and reducing oxidative damage. chemrxiv.orgmdpi.com

Enzyme Inhibitory Activities (In Vitro)

In addition to its effects on MAO-B, medicagenic acid has been evaluated for its ability to inhibit other enzymes in vitro. While some studies have reported low or no inhibitory activity against enzymes such as xanthine (B1682287) oxidase, collagenase, elastase, and tyrosinase, other research points towards different activities. medchemexpress.comnih.gov For example, medicagenic acid has been identified as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways, with a reported IC₅₀ value of 30.4 μM. mdpi.com Furthermore, it has demonstrated inhibitory effects on α-glucosidase, an enzyme relevant to carbohydrate metabolism. pensoft.netnih.gov

Table 2: Summary of In Vitro Enzyme Inhibitory Activities of Medicagenic Acid

Enzyme Activity
Monoamine Oxidase B (MAO-B) Inhibitory
5-Lipoxygenase (5-LOX) Inhibitory
α-Glucosidase Inhibitory
Xanthine Oxidase Low to no inhibition
Collagenase Low to no inhibition
Elastase Low to no inhibition
Tyrosinase Low to no inhibition

Xanthine Oxidase Inhibition

Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. medchemexpress.com Inhibitors of this enzyme are investigated for their potential in managing conditions associated with high uric acid levels. wikipedia.orgdrugbank.com In vitro evaluations of medicagenic acid, a triterpenoid glycoside isolated from Herniaria glabra L., have been conducted to determine its effect on xanthine oxidase. selleckchem.com The results from these studies indicate that medicagenic acid possesses low inhibitory activity against this enzyme. medchemexpress.comselleckchem.commedchemexpress.comnih.gov

Collagenase and Elastase Inhibition

Collagenase and elastase are proteases that degrade collagen and elastin, respectively. academicjournals.org These proteins are essential components of the extracellular matrix, and their degradation is associated with processes like skin aging. Consequently, inhibitors of these enzymes are of interest, particularly in cosmetics and dermatology. academicjournals.orgresearchgate.net In vitro testing of medicagenic acid has shown that it exhibits low to no significant inhibitory activity against both collagenase and elastase. selleckchem.commedchemexpress.comnih.govgazi.edu.tr

Tyrosinase and Cholinesterase Inhibition

Tyrosinase is a key enzyme in the synthesis of melanin, and its inhibitors are studied for applications in preventing hyperpigmentation. mdpi.comnih.gov Cholinesterase, primarily acetylcholinesterase, is critical for breaking down the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for certain neurological conditions. researchgate.netnih.gov Research on medicagenic acid has demonstrated that it has low inhibitory potential against tyrosinase. selleckchem.commedchemexpress.comnih.gov Similarly, when specific saponins containing medicagenic acid were screened for their cholinesterase inhibitory potential, they were found to have little to no effect. nih.gov

Table 1: Summary of In Vitro Enzyme Inhibition by Medicagenic Acid

Enzyme Reported Inhibitory Activity Source(s)
Xanthine Oxidase Low selleckchem.commedchemexpress.comnih.gov
Collagenase Low / None selleckchem.commedchemexpress.comnih.gov
Elastase Low / None selleckchem.commedchemexpress.comnih.gov
Tyrosinase Low / None selleckchem.commedchemexpress.comnih.gov

Other Reported Cellular and In Vitro Activities

Beyond direct enzyme inhibition, the biological effects of medicagenic acid have been observed in other cellular and in vitro models, particularly concerning its interaction with cell membranes and its influence on biomineralization processes.

Modulation of Cellular Pathways and Membrane Permeation

Medicagenic acid is a triterpenoid saponin, and its biological actions are often linked to its amphiphilic (containing both water-soluble and fat-soluble elements) character. biosynth.com This property facilitates its interaction with biomembranes. biosynth.combiosynth.com The mode of action for medicagenic acid and its glycosides involves modulating the permeability of cell membranes, which can lead to the disruption of lipid bilayers. biosynth.comigbzpan.plresearchgate.net This interaction can subsequently affect cell function and integrity. biosynth.com The ability of saponins like medicagenic acid to compromise membrane permeability is a key aspect of their biological activity. researchgate.net This modulation of cellular pathways and membrane interactions is a significant area of its mechanistic research. biosynth.combiosynth.com It is noted that glycosylated forms of saponins, from which medicagenic acid is derived as the aglycone (the non-sugar part), may have poor cell membrane permeability, suggesting that the aglycone form is more active in this regard. researchgate.net

Potential Effects on Calcium Oxalate (B1200264) Crystallization in Vitro

The formation of calcium oxalate crystals is a primary factor in the development of most urinary stones. Research has been conducted on how medicagenic acid and its derivatives might influence this process. Herniaria hirsuta, a plant rich in saponins that yield medicagenic acid upon breakdown, is used in traditional medicine for urinary stones. nih.govuantwerpen.be

Studies have evaluated the in vitro activity of the hepatic metabolites of medicagenic acid, with medicagenic acid glucuronide being the most prevalent, on calcium oxalate crystals. nih.govresearchgate.net The findings from these crystallization assays indicated a tentative, or suggestive, effect on the aggregation of calcium oxalate crystals. nih.govresearchgate.netresearchgate.net More significantly, in a crystal-cell interaction assay using injured kidney cell monolayers, the metabolites of medicagenic acid showed a significant inhibition of crystal binding. nih.govresearchgate.net This suggests that while the direct impact on initial crystal formation (nucleation) may be minimal, the metabolites could interfere with the subsequent steps of crystal aggregation and retention in the urinary tract. nih.govresearchgate.net These results imply that saponins containing medicagenic acid may function as prodrugs, becoming active after being metabolized in the body. nih.gov

Table 2: In Vitro Effects of Medicagenic Acid Metabolites on Calcium Oxalate Crystallization

Crystallization Parameter Observed Effect Source(s)
Nucleation Not significantly affected researchgate.net
Aggregation Tentative inhibitory effect nih.govresearchgate.net

Plant Sources and Ecological Context of Medicagenic Acid

Primary Plant Sources

Alfalfa (Medicago sativa L.) stands out as the most widely recognized and studied source of medicagenic acid. nih.govtandfonline.comsemanticscholar.org This perennial flowering plant, a member of the legume family Fabaceae, is cultivated globally as a primary forage crop. The aerial parts of alfalfa, including leaves and stems, are known to contain glycosides of medicagenic acid. mdpi.com Research has consistently demonstrated that the antimicrobial properties of M. sativa are linked to its medicagenic acid content. tandfonline.com

The biosynthesis of medicagenic acid in germinating alfalfa has been a subject of scientific inquiry. researchgate.net Furthermore, studies have identified various saponin (B1150181) compounds in the aerial parts of alfalfa, including medicagenic acid and its glucosides. semanticscholar.org

Beyond alfalfa, several other species within the Medicago genus are significant sources of medicagenic acid. Medicago truncatula, a model legume for genetic and genomic research, is known to produce a variety of saponins (B1172615), with medicagenic acid being a major component. nih.gov In fact, medicagenic acid has been identified as a dominant aglycone in M. truncatula, along with other species such as M. blancheana, M. doliata, M. littoralis, M. rotata, M. rugosa, M. scutellata, and M. tornata. nih.gov

Medicago arborea (tree medick) also contains medicagenic acid, with saponins from its aerial parts being mainly mono- and bidesmosides of this compound. nih.govsemanticscholar.org In contrast, while Medicago polymorpha (burr clover) does produce saponins, echinocystic acid is the dominant aglycone in this species, not medicagenic acid. nih.gov

Table 1: Presence of Medicagenic Acid in Various Medicago Species

SpeciesPresence of Medicagenic AcidPrimary Aglycone(s)
Medicago sativaYesMedicagenic acid, zanhic acid, hederagenin (B1673034), bayogenin (B190646), soyasapogenols
Medicago truncatulaYesMedicagenic acid, soyasapogenol B
Medicago arboreaYesMedicagenic acid
Medicago polymorphaMinor componentEchinocystic acid
Medicago blancheanaYesMedicagenic acid
Medicago doliataYesMedicagenic acid
Medicago littoralisYesMedicagenic acid
Medicago rotataYesMedicagenic acid
Medicago rugosaYesMedicagenic acid
Medicago scutellataYesMedicagenic acid
Medicago tornataYesMedicagenic acid
Medicago granadensisYesNot specified

While the Medicago genus is the primary source, medicagenic acid is not exclusive to it. The plant Herniaria glabra, commonly known as smooth rupturewort, has been identified as an alternative source. glpbio.com Phytochemical analyses of H. glabra have revealed the presence of triterpene saponins, with medicagenic acid being one of the main aglycones. nih.govresearchgate.netresearchgate.net

Distribution of Medicagenic Acid within Plant Organs

The concentration and distribution of medicagenic acid can vary significantly among different parts of a plant. This variation is influenced by the plant species, developmental stage, and environmental conditions.

In Medicago sativa, twenty-four different saponins have been identified in the roots, with thirteen of them being medicagenic acid glycosides. nih.gov The aerial parts, including stems and leaves, also contain medicagenic acid glycosides. researchgate.net

In Medicago truncatula, a detailed analysis of different organs revealed distinct saponin profiles. The aerial parts, including leaves and stems, generally contain higher amounts of medicagenic acid glycosides compared to the roots. frontiersin.org However, the distribution can change as the plant matures; in the vegetative stage, leaves and stems have higher concentrations, while at the flowering stage, the roots show higher levels of medicagenic acid. nih.gov Saponins are also present in the seeds of M. truncatula, where their composition is regulated by specific transcription factors. plantae.org

Research on Medicago arborea has shown that it exclusively accumulates saponins like medicagenic acid in its roots. semanticscholar.org

Table 2: General Distribution of Medicagenic Acid Glycosides in Medicago Species

Plant OrganMedicago sativaMedicago truncatulaMedicago arborea
Roots High concentration of various medicagenic acid glycosides. nih.govPresent; concentration increases at flowering stage. nih.govExclusive accumulation. semanticscholar.org
Leaves Present. mdpi.comHigher concentration than roots in vegetative stage. nih.govfrontiersin.orgNot a primary site of accumulation.
Stems Present. mdpi.comHigher concentration than roots in vegetative stage. nih.govfrontiersin.orgNot a primary site of accumulation.
Flowers Saponins are present. acs.orgSaponins are present. nih.govSaponins are present in aerial parts. nih.gov
Seeds Saponins are present.Saponin composition is specifically regulated. plantae.orgNot specified.

Ecological Roles and Plant Defense Mechanisms

Medicagenic acid and its glycosides play a crucial role in the plant's interaction with its environment, particularly in defense against herbivores and pathogens. Saponins, in general, are considered part of a plant's chemical defense arsenal (B13267). plantae.org

The production of these compounds is a defense mechanism against a wide range of organisms. nih.gov For instance, medicagenic acid has demonstrated significant nematicidal activity against plant-parasitic nematodes. tandfonline.comunimi.it It also exhibits potent fungistatic effects against various plant pathogens. glpbio.comnih.gov The antimicrobial properties of saponins from Medicago species have been well-documented. tandfonline.comunimi.it

Role in Plant Protection Against Pathogens and Pests

Medicagenic acid and its glycosides exhibit significant activity against a wide range of plant pathogens, including fungi and nematodes. This protective role is a vital part of the plant's innate immunity itb.ac.id.

Antifungal Activity: Research has demonstrated that medicagenic acid derivatives possess potent fungistatic effects against several plant pathogenic fungi nih.gov. Studies have shown that saponins from Medicago sativa containing medicagenic acid have notable antifungal properties tandfonline.com. The structure of the medicagenic acid molecule, particularly the presence of a carboxyl group at the 23α position of the sapogenin, is crucial for its high fungistatic activity nih.govhuji.ac.il. Monodesmosidic glycosides of medicagenic acid, such as 3-O-beta-D-glucopyranoside, have been identified as particularly active antifungal compounds nih.gov.

Fungal PathogenEffect of Medicagenic Acid DerivativesReference
Sclerotium rolfsiiFungistatic activity nih.govhuji.ac.il
Rhizoctonia solaniFungistatic activity nih.govhuji.ac.il
Trichoderma virideFungistatic activity nih.govhuji.ac.il
Aspergillus nigerFungistatic activity nih.govhuji.ac.il
Fusarium oxysporumFungistatic activity nih.govhuji.ac.il
Microsporum gypseumAntifungal activity (MIC < 0.09mM for 3-O-beta-D-glucopyranoside) nih.gov
Trichophyton interdigitaleAntifungal activity (MIC < 0.09mM for 3-O-beta-D-glucopyranoside) nih.gov
Trichophyton tonsuransAntifungal activity (MIC < 0.09mM for 3-O-beta-D-glucopyranoside) nih.gov
Saccharomyces cerevisiaeDiscrete antifungal activity tandfonline.com

Nematicidal Activity: Medicagenic acid isolated from Medicago sativa has also been shown to have significant nematicidal activity against plant-parasitic nematodes like Xiphinema index tandfonline.comglobalresearchonline.net.

Anti-feeding Properties Against Herbivores

Saponins, including medicagenic acid, act as a natural feeding barrier for phytophagous insects and other herbivores cambridge.org. Their presence in plant tissues can deter feeding or be toxic to the consumers nih.govnih.gov.

The accumulation of medicagenic acid and related saponins in Medicago sativa can be induced by wounding and herbivory, suggesting a direct role in plant defense nih.gov. These compounds have been identified as major insecticidal and antifeedant components in various plants nih.gov. For example, medicagenic acid glycosides in alfalfa have been shown to reduce or inhibit damage by insects cambridge.org. Studies have linked the presence of medicagenic acid to a reduction in insect activity and high mortality rates in aphids such as Acyrthosiphon pisum mdpi.com. The composition of saponins in alfalfa changes as the plant develops, which can negatively impact the development of specific insect pests like the spotted alfalfa aphid (Therioaphis maculata) cambridge.org.

HerbivoreEffect of Medicagenic Acid/SaponinsReference
Spodoptera littoralisSynergistic toxic activity with phenolic compounds mdpi.com
Acyrthosiphon pisum (Pea aphid)Reduced activity and high mortality mdpi.com
Tribolium castaneum (Flour beetle)Marked toxicity from medicagenic acid derivatives in roots cambridge.org
Therioaphis maculata (Spotted alfalfa aphid)Negative impact on development cambridge.org

Allelopathic Potential

Allelopathy is the process by which a plant releases chemical compounds that can inhibit the growth of neighboring plants frontiersin.orgresearchgate.net. Medicagenic acid is considered one of the most effective allelochemicals responsible for the allelopathic potential of alfalfa (Medicago sativa) mdpi.com.

The release of these compounds into the environment can affect seed germination and seedling growth of other plants mdpi.com. Research has shown that among various saponins isolated from alfalfa, medicagenic acid most effectively suppresses the seedling growth of other alfalfa plants, a phenomenon known as autotoxicity mdpi.com. This indicates its role in regulating plant density and competition within the same species mdpi.com. The allelopathic effects of medicagenic acid are concentration-dependent, with higher concentrations generally leading to greater inhibition of germination and growth frontiersin.orgresearchgate.net. The potent phytotoxic properties of alfalfa-derived saponins, particularly medicagenic acid, suggest their potential as a source of natural bioherbicides mdpi.com.

Affected Plant SpeciesAllelopathic Effect of Medicagenic Acid/Alfalfa ExtractsReference
Medicago sativa (Alfalfa)Autotoxicity; suppression of seed germination and seedling growth mdpi.com
Digitaria ciliarisInhibition of callus growth mdpi.com
Chenopodium albumInhibition of callus growth mdpi.com
Amaranthus lividusInhibition of callus growth mdpi.com
Portulaca oleraceaInhibition of callus growth mdpi.com
Commelina communisInhibition of callus growth mdpi.com
Echinochloa crus-galliInhibition of germination and growth tandfonline.com

Advanced Analytical Methodologies for Medicagenic Acid Research

Quantitative and Qualitative Analysis Techniques

The analysis of medicagenic acid, often present in complex mixtures with its various glycosides, requires sophisticated separation and detection methods. The choice of technique is dictated by the research goals, whether it involves precise quantification, structural elucidation, or metabolic profiling.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of saponins (B1172615) and their aglycones, including medicagenic acid. mdpi.com Due to the lack of a strong chromophore in the medicagenic acid structure, conventional ultraviolet (UV) detection can be problematic and lack sensitivity. researchgate.net The Evaporative Light Scattering Detector (ELSD) provides a viable alternative, as it is a universal detector that does not rely on the optical properties of the analyte. nih.govjascoinc.com

The principle of ELSD involves three steps: nebulization of the HPLC eluent into a fine mist, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles. jascoinc.com This makes it particularly suitable for analyzing compounds like medicagenic acid. The response from an ELSD is dependent on the mass of the analyte, making it a valuable tool for quantification when a suitable reference standard is available. sedere.com

The HPLC-ELSD method has been successfully applied for the quantitative analysis of sapogenins. For instance, an ultra-high-performance liquid chromatography (UHPLC) method coupled with ELSD was developed for the isolation and quantification of several sapogenins, including medicagenic acid, from various plant sources. nih.gov The versatility of HPLC-ELSD allows for its application across different sample matrices, from raw plant materials to complex formulations. mdpi.com

Table 1: Key Features of HPLC-ELSD for Medicagenic Acid Analysis
FeatureDescriptionRelevance to Medicagenic Acid
Detection Principle Measures light scattered by non-volatile analyte particles after mobile phase evaporation. jascoinc.comOvercomes the limitation of poor UV absorbance of medicagenic acid. researchgate.net
Universality Detects any compound that is less volatile than the mobile phase. nih.govEnables detection of medicagenic acid and its various glycosides.
Gradient Compatibility Provides a stable baseline during gradient elution, unlike refractive index detectors. jascoinc.comIdeal for separating complex saponin (B1150181) mixtures found in plant extracts.
Sensitivity Modern ELSD systems can achieve limits of detection in the low nanogram range. sedere.comAllows for the quantification of trace amounts of medicagenic acid in samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. youtube.com This combination is exceptionally well-suited for the analysis of saponins like medicagenic acid in complex biological extracts. mdpi.comnih.gov LC-MS provides not only quantitative data but also crucial structural information based on the mass-to-charge ratio (m/z) of the analyte and its fragments. nih.gov

Electrospray ionization (ESI) is one of the most common ionization techniques used in LC-MS for saponin analysis, as it can generate gas-phase ions from non-volatile and thermally labile molecules. nih.govazolifesciences.com Studies have shown that for medicagenic acid and its glycosides, negative-ion ESI often provides higher sensitivity and more informative spectra. researchgate.net The pH of the mobile phase can significantly influence ionization efficiency, with a pH range of 8.0 to 8.5 demonstrating maximum instrument response for related compounds. researchgate.net Tandem mass spectrometry (MS/MS or MSⁿ) further enhances structural elucidation by allowing for the fragmentation of selected precursor ions, providing detailed information about the glycosidic linkages and the aglycone structure. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with high confidence. measurlabs.comnih.gov This capability is invaluable in natural product research for identifying known compounds and elucidating the structures of novel ones. umb.edu Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between molecules with very similar molecular weights, reducing ambiguity in compound identification. nih.govyoutube.com

For medicagenic acid research, HRMS can be used to:

Confirm the identity of medicagenic acid by matching its accurate mass to the theoretical value.

Differentiate between isomers that have the same nominal mass but different elemental compositions.

Identify metabolites of medicagenic acid by determining the elemental composition of unknown peaks in a chromatogram.

Aid in the structural characterization of new medicagenic acid glycosides found in plant extracts. researchgate.net

The high resolving power of HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, ensures accurate spectral analysis even in complex matrices where signal overlaps can be a challenge. azolifesciences.comumb.edu

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve faster separations and higher resolution compared to conventional HPLC. nih.gov When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS becomes a highly sensitive and selective technique for the simultaneous quantification of multiple analytes in a single analytical run. researchgate.net This is particularly advantageous for studying medicagenic acid, as it often co-occurs with other saponins, sapogenins, and secondary metabolites. researchgate.net

The MS/MS instrument operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte. This provides a high degree of specificity, minimizing interference from matrix components and ensuring accurate quantification. researchgate.net UHPLC-MS/MS methods have been successfully developed for the multi-analyte quantification of various compounds, including antibiotics and repurposed drugs, in biological fluids like plasma. nih.govnih.gov The same principles are applicable to the quantification of medicagenic acid and its related glycosides in plant extracts or biological samples, offering a rapid and reliable analytical solution.

Table 2: Comparison of Mass Spectrometry Techniques for Medicagenic Acid Analysis
TechniquePrimary ApplicationKey AdvantageExample Use Case
LC-MS General qualitative and quantitative analysis. mdpi.comProvides molecular weight information alongside chromatographic separation. nih.govQuantifying medicagenic acid in a crude plant extract.
HRMS Structural elucidation and unambiguous compound identification. measurlabs.comProvides exact mass and elemental composition. nih.govIdentifying a novel medicagenic acid glycoside.
UHPLC-MS/MS High-throughput, simultaneous quantification of multiple analytes. nih.govSuperior speed, resolution, sensitivity, and specificity (using MRM). researchgate.netPharmacokinetic study tracking medicagenic acid and its metabolites over time.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Method Development and Validation for Reproducible Research

The development and validation of analytical methods are critical steps to ensure that the data generated are accurate, reliable, and reproducible. emerypharma.com This process is governed by international guidelines, such as those from the International Council for Harmonisation (ICH), which outline the specific performance characteristics that must be evaluated. europa.eu A validated method provides confidence that it is suitable for its intended purpose, whether for quality control of a product or for fundamental research.

The development process involves a systematic approach to select and optimize various parameters, including the choice of chromatographic column, mobile phase composition, flow rate, and detector settings, to achieve the desired separation and sensitivity. emerypharma.compharmtech.com Once developed, the method undergoes a rigorous validation process to assess its performance.

Among the key validation parameters, specificity, linearity, and sensitivity are fundamental to establishing the reliability of a quantitative method for medicagenic acid. europa.eu

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components. europa.eu For medicagenic acid analysis, specificity is demonstrated by showing that the chromatographic peak for medicagenic acid is well-resolved from other compounds in the sample and that the response is not affected by a blank matrix. elementlabsolutions.compharmavalidation.in

Linearity: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eugmpinsiders.com This is typically evaluated by analyzing a series of standards at different concentrations (usually a minimum of five) and plotting the instrument response against the concentration. gmpinsiders.com The data are often evaluated using linear regression analysis, with a high correlation coefficient (e.g., r² ≥ 0.99) indicating good linearity. pharmavalidation.in

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. elementlabsolutions.com

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu These limits are crucial for determining the lower boundary of the method's useful range and are especially important when analyzing trace levels of medicagenic acid. sps.nhs.uk

The rigorous validation of these parameters ensures that the analytical method for medicagenic acid is specific, provides a linear response to concentration changes, and is sensitive enough for the intended application.

Precision, Repeatability, and Recovery Studies

The validation of an analytical method is crucial to ensure that the data generated is accurate and reliable. For the quantification of medicagenic acid, typically by High-Performance Liquid Chromatography (HPLC), this involves rigorous testing of precision, repeatability, and recovery.

Precision of an analytical method is the measure of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at two levels:

Repeatability (Intra-day Precision): This assesses the precision of the method over a short interval of time by the same analyst using the same equipment. For medicagenic acid analysis, this would typically involve preparing a standard solution at a known concentration and injecting it multiple times (e.g., n=6) into the HPLC system on the same day. The %RSD of the peak areas or calculated concentrations is then determined.

Intermediate Precision (Inter-day Precision): This evaluates the variations within the same laboratory, but on different days, with different analysts, or on different equipment. This demonstrates the ruggedness of the method. For example, the analysis would be repeated on a subsequent day by a different analyst to determine the %RSD between the two days.

Recovery studies are conducted to determine the accuracy of an analytical method. Accuracy refers to the closeness of the test results obtained by the method to the true value. For medicagenic acid, this is often assessed through a standard addition method. A known amount of pure medicagenic acid standard is "spiked" into a sample matrix (e.g., a plant extract known to contain the compound). The sample is then analyzed, and the amount of medicagenic acid recovered is compared to the amount that was added. This process is typically performed at three different concentration levels (e.g., low, medium, and high) to ensure accuracy across the method's intended range.

The results of these studies are typically compiled into a validation report. Below is an illustrative table of how data for precision and recovery studies for medicagenic acid analysis might be presented.

Table 1: Illustrative Data for Precision and Recovery of Medicagenic Acid

Parameter Sub-parameter Concentration Level Acceptance Criteria Illustrative Result
Precision Repeatability (%RSD) 10 µg/mL ≤ 2% 0.85%
Intermediate Precision (%RSD) 10 µg/mL ≤ 3% 1.25%
Accuracy Recovery (%) Low (5 µg/mL) 98-102% 99.5%
Recovery (%) Medium (10 µg/mL) 98-102% 101.2%

Robustness Evaluation

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage. For an HPLC method for medicagenic acid, several parameters would be intentionally varied to assess the method's robustness. The evaluation involves changing one parameter at a time while keeping the others constant and observing the effect on the results, such as peak area, retention time, and resolution.

Key parameters to be evaluated for robustness include:

Mobile Phase Composition: The ratio of the solvents (e.g., acetonitrile (B52724) and water) is slightly varied (e.g., ±2%).

pH of the Mobile Phase: The pH is adjusted by a small amount (e.g., ±0.2 units).

Column Temperature: The temperature of the column oven is altered (e.g., ±5°C).

Flow Rate: The speed at which the mobile phase passes through the column is changed (e.g., ±0.1 mL/min).

Detection Wavelength: The wavelength used for detection is slightly modified (e.g., ±2 nm).

If the method's results remain within acceptable limits (e.g., %RSD of the results remains low) despite these changes, the method is considered robust.

Table 2: Example of Parameters for Robustness Testing of an HPLC Method for Medicagenic Acid

Parameter Varied Original Value Variation 1 Variation 2 Effect on Results
Flow Rate (mL/min) 1.0 0.9 1.1 Retention time shift
Column Temperature (°C) 30 25 35 Minor retention time shift
Mobile Phase pH 3.0 2.8 3.2 Peak shape change

Spectroscopic Techniques in Structural Elucidation

Beyond basic identification, advanced spectroscopic techniques are indispensable for the complete structural elucidation of complex natural products like medicagenic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For a complex triterpenoid (B12794562) like medicagenic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required.

1D NMR (¹H and ¹³C):

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons. The spectrum of medicagenic acid would show characteristic signals for methyl groups (singlets), methylene (B1212753) and methine protons in the terpene skeleton (complex multiplets), and an olefinic proton on the C-12 double bond.

¹³C NMR: Shows the number of different types of carbon atoms. The medicagenic acid spectrum would display signals for the 30 carbons of the oleanane (B1240867) skeleton, including the two carboxylic acid carbons, the olefinic carbons at C-12 and C-13, and the carbons bearing hydroxyl groups.

2D NMR: When dealing with complex structures like medicagenic acid glycosides, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR techniques are essential for unambiguously assigning the signals and determining the complete structure.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to map out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons that have attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different spin systems and for identifying the positions of quaternary carbons (carbons with no attached protons).

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.

In the study of medicagenic acid saponins isolated from Aster batangensis, a suite of 2D NMR techniques including COSY, HMQC, HMBC, and ROESY were instrumental in establishing the complete structures of new glycosides of medicagenic acid. rsc.org This demonstrates the necessity of these advanced techniques for full structural characterization.

Below is a representative table of key ¹H and ¹³C NMR chemical shifts for the core medicagenic acid structure, based on typical values for oleanane-type triterpenoids. Note: This is an illustrative table, and actual values can vary depending on the solvent and experimental conditions.

Table 3: Representative ¹H and ¹³C NMR Data for the Medicagenic Acid Skeleton

Position Representative ¹³C Chemical Shift (ppm) Representative ¹H Chemical Shift (ppm)
2 ~70 ~3.5-4.0 (m)
3 ~80 ~3.0-3.5 (m)
12 ~122 ~5.3 (t)
13 ~144 -
23 ~180 -

Emerging Analytical Approaches in Phytochemical Research

The field of phytochemical analysis is continually evolving, with new techniques offering greater speed, sensitivity, and structural information. For complex molecules like medicagenic acid and its saponins, these emerging approaches are particularly valuable.

One of the most powerful trends is the use of hyphenated techniques , which couple the separation power of chromatography with the detection and identification capabilities of spectroscopy.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): While not brand new, advances in mass spectrometry technology have made LC-MS/MS an indispensable tool for the rapid screening and tentative identification of saponins in complex plant extracts. The fragmentation patterns observed in MS/MS experiments can provide information about the aglycone mass and the sequence of sugar units in a saponin.

LC-SPE-NMR/MS (Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance/Mass Spectrometry): This represents a cutting-edge approach that combines multiple powerful techniques. In this setup, the effluent from the LC column is passed through a solid-phase extraction (SPE) unit, which traps the compounds of interest. These trapped compounds can then be analyzed by both NMR and MS. This allows for the acquisition of detailed structural information from NMR on compounds that are present in a complex mixture, without the need for complete isolation. This methodology allows for a detailed comparison of saponin profiles from plant extracts and provides rich data, including the types of aglycones and the number of sugar moieties attached.

These advanced hyphenated platforms are revolutionizing the study of natural products like medicagenic acid, enabling more comprehensive and efficient characterization of their chemical diversity in biological matrices.

Future Directions and Research Gaps in Medicagenic Acid Studies

Untapped Biosynthetic Pathways and Regulatory Mechanisms

The biosynthetic pathway of medicagenic acid, a triterpenoid (B12794562) saponin (B1150181), begins with the cyclization of 2,3-oxidosqualene (B107256) to form the β-amyrin backbone. While key enzymatic steps, such as the C-28 oxidation of β-amyrin by the multifunctional oxidase CYP716A12 to form oleanolic acid, have been identified, significant gaps in our understanding remain. nih.govunimi.it The subsequent hydroxylations and oxidations leading to the final medicagenic acid structure are not entirely mapped out. For instance, the precise order of oxidation at various positions on the triterpene skeleton is not fully evident. nih.gov

A significant area for future research lies in the glycosylation of the medicagenic acid aglycone. While some uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs) responsible for adding glucose at the C-3 and C-28 positions have been characterized (e.g., UGT73F18, UGT73F19, and UGT73F3), the enzymes that attach other common sugar residues like rhamnose, arabinose, and xylose have yet to be discovered in Medicago. oup.complantae.orgpsu.edu Identifying these specific UGTs is crucial for understanding the diversity of medicagenic acid glycosides found in nature.

Furthermore, the regulation of this pathway is an area ripe for discovery. Transcription factors such as TSAR1, TSAR2, and the seed-specific TSAR3 have been shown to control saponin biosynthesis in Medicago truncatula. oup.complantae.org However, a critical research gap is understanding how these regulators achieve tissue-specific control, leading to the accumulation of distinct saponin profiles in different parts of the plant, such as the prevalence of medicagenic acid glycosides in aerial tissues but not in roots. plantae.orgpsu.edu Elucidating these untapped regulatory networks could allow for the targeted engineering of medicagenic acid production in specific plant organs.

Enzyme/RegulatorFunctionResearch Gap
CYP716A12 Catalyzes C-28 oxidation of β-amyrin. nih.govFull range of substrates and intermediate steps need further clarification.
CYP88A13 Catalyzes C-16α hydroxylation of medicagenic acid to form zanhic acid. oup.complantae.orgnih.govRegulation of its expression and its role in the overall saponin balance.
UGT73F18/UGT73F19 Glucosylate hemolytic sapogenins at the C-3 position. oup.comSubstrate specificity and interaction with other UGTs.
TSAR3 Seed-specific transcription factor controlling hemolytic saponin biosynthesis. plantae.orgpsu.eduThe precise mechanism of gene targeting and what determines tissue-specificity. plantae.org
Unknown UGTs Addition of rhamnose, arabinose, xylose.Identification and characterization of the specific enzymes. psu.edu

Comprehensive Understanding of In Vitro Mechanistic Pathways

Medicagenic acid exhibits a range of biological activities in vitro, but the molecular mechanisms underpinning these effects are not fully understood. It is known to have potent antifungal properties, which are believed to result from its interaction with sterols in the fungal cell membrane, leading to increased permeability and cell death. biosynth.comradoslawspiewak.net However, the precise nature of this interaction and the downstream cellular events that are triggered remain to be comprehensively detailed. pbsociety.org.pl

In vitro biotransformation studies using human liver models have shown that medicagenic acid is extensively metabolized through phase I (oxidation) and phase II (glucuronidation and sulfation) reactions. uantwerpen.beresearchgate.net This creates a variety of metabolites whose biological activities are largely unknown. researchgate.netnih.gov A significant research gap exists in isolating these metabolites and screening them for therapeutic or toxicological effects, which is critical for evaluating the ultimate impact of ingesting medicagenic acid-containing preparations.

The compound's allelopathic effects, such as the inhibition of seed germination and plant growth, are well-documented, but the specific molecular targets within the affected plants have not been fully identified. nih.govnih.gov Similarly, its ability to interact with and disrupt biomembranes is considered central to its activity, but a detailed molecular-level investigation of this process is lacking. biosynth.com A comprehensive screening of medicagenic acid against a broad panel of enzymes could also uncover novel mechanistic pathways, as its inhibitory activities have so far been reported as low against the few enzymes tested. chemondis.commedchemexpress.com

Exploration of Novel Derivatives and Analogues for Academic Research

The chemical structure of medicagenic acid, with its multiple hydroxyl and carboxylic acid groups, offers rich potential for the synthesis of novel derivatives and analogues for academic research. core.ac.uk Early studies have successfully created methyl esters and acetylated derivatives to probe structure-activity relationships, particularly concerning antifungal activity. core.ac.uk These studies demonstrated that modifications to the sugar moieties or the aglycone itself can significantly alter biological efficacy. core.ac.ukmdpi.com

Future research should focus on creating a broader library of derivatives by systematically modifying the functional groups of medicagenic acid. This would allow for a detailed exploration of how specific structural features contribute to its various biological activities, including hemolytic, antifungal, and allelopathic properties. Nature itself provides a template for this work, with compounds like zanhic acid (a 16-OH derivative of medicagenic acid) and a vast array of naturally occurring glycosides having been isolated from different plant species. dss.go.thresearchgate.net

The exploration of these novel compounds is not limited to their biological effects. Synthesizing and characterizing new analogues can provide valuable tools for identifying cellular targets and elucidating mechanistic pathways. By creating derivatives with specific tags or altered properties, researchers can develop molecular probes to better understand how and where medicagenic acid acts within a biological system.

Advanced Applications in Agricultural and Biotechnological Contexts

The biological activities of medicagenic acid present significant opportunities for advanced applications in agriculture and biotechnology. Its demonstrated allelopathic and phytotoxic properties suggest its potential as a natural bioherbicide for weed management. nih.govresearchgate.net Similarly, its potent fungistatic effects against a range of plant pathogens indicate it could be developed into a natural fungicide, offering an alternative to synthetic chemicals. pbsociety.org.plchemondis.commdpi.com A primary research challenge in this area is the development of stable, effective, and economically viable formulations for field application.

Biotechnology offers a promising route to overcome supply limitations and to enhance the production of medicagenic acid. Metabolic engineering in microbial hosts, such as yeast, or in the native Medicago plants is a key area for future development. psu.edufrontiersin.org Recent advancements using CRISPR/Cas9 gene-editing technology have successfully modulated the triterpene saponin biosynthetic pathway in M. truncatula. frontiersin.org This approach opens the door to creating plant varieties with tailored saponin profiles, potentially enhancing disease resistance or reducing the toxicity of forage crops like alfalfa for monogastric animals. plantae.orgfrontiersin.org Furthermore, engineering the production of medicagenic acid could bolster the natural defense mechanisms of various crops against herbivores. nih.gov

Application AreaCurrent FindingFuture Direction
Bioherbicide Allelopathic effects inhibit weed growth. nih.govnih.govDevelop stable formulations for field use; identify specific molecular targets in weeds.
Natural Fungicide Potent activity against plant pathogens. radoslawspiewak.netchemondis.commedchemexpress.comOptimize delivery methods; investigate the spectrum of activity against diverse fungal species. pbsociety.org.pl
Biotechnological Production Biosynthetic genes are being identified. nih.govfrontiersin.orgEngineer high-yield production in microbial systems or optimized plant lines. psu.edu
Crop Improvement CRISPR/Cas9 can modify saponin pathways. frontiersin.orgCreate crops with enhanced pest/pathogen resistance by modulating medicagenic acid levels.

Integration of Omics Technologies for Systems-Level Understanding

The full potential of medicagenic acid research can be unlocked through the large-scale, data-rich approaches of "omics" technologies. humanspecificresearch.orgfrontiersin.org Genomics, transcriptomics, proteomics, and metabolomics provide powerful tools to build a holistic, systems-level understanding of this compound from its synthesis to its function. researchgate.netmdpi.com

Transcriptome analysis has already been instrumental in identifying candidate genes for the biosynthetic pathway through co-expression studies with known genes. oup.complantae.orgmdpi.com Likewise, integrated metabolomic and transcriptomic analyses have successfully correlated the expression of specific genes with the accumulation of medicagenic acid and its derivatives in plants. researchgate.netfrontiersin.org

However, a major research gap remains in the true integration of multi-omics datasets. A systems-level approach would combine genomic data (the blueprint), transcriptomic data (the expressed genes), proteomic data (the functional enzymes and proteins), and metabolomic data (the resulting chemical profile) to create a comprehensive model. frontiersin.orgfrontiersin.org This integrated model could reveal how environmental cues and stress signals, such as pathogen attack or jasmonate signaling, dynamically regulate the entire pathway. nih.govpsu.edu It would move research beyond studying single genes or metabolites in isolation to understanding the complex, interconnected network that governs the role of medicagenic acid in the plant.

Q & A

Q. What standardized analytical methods are recommended for quantifying Medicagenic acid in plant extracts?

  • Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry is widely used for quantification. For example, in alfalfa biomass, Medicagenic acid levels were measured across multiple harvests using HPLC, with concentrations ranging from 0.12 to 28.53 mg/g depending on the fraction (LPC, Fiber, Phytoserum) . To ensure accuracy, calibrate instruments with certified reference standards (e.g., CAS RN 599-07-5) and validate recovery rates using spiked samples .

Q. How do environmental factors influence Medicagenic acid accumulation in Medicago sativa?

  • Methodological Answer: Controlled studies comparing harvest cycles and selenium fortification (as in ) reveal that Medicagenic acid concentrations vary significantly by plant fraction and harvest timing. For instance, Phytoserum fractions showed a 40-fold increase (0.72 to 28.53 mg/g) across four harvests . To isolate environmental effects, design experiments with fixed variables (e.g., soil pH, light exposure) and use multivariate regression to analyze interactions between growth conditions and metabolite levels.

Q. What are the solubility challenges of Medicagenic acid in aqueous solutions, and how can they be mitigated?

  • Methodological Answer: Medicagenic acid has low water solubility (0.092 mg/L at 25°C), limiting its bioavailability in in vitro assays . To address this, use solubilization agents like dimethyl sulfoxide (DMSO) or β-cyclodextrin complexes. Validate solubility post-treatment via dynamic light scattering (DLS) or nuclear magnetic resonance (NMR) to confirm stability in experimental buffers.

Advanced Research Questions

Q. How can researchers resolve contradictory data on Medicagenic acid’s bioactivity across different experimental models?

  • Methodological Answer: Discrepancies may arise from variations in extraction methods (e.g., LPC vs. Phytoserum fractions ) or assay conditions. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design comparative studies. For example, replicate bioactivity assays (e.g., anti-inflammatory or apoptosis induction) using standardized extracts and include positive controls (e.g., PI3K/Akt/mTOR inhibitors ). Use meta-analysis tools to harmonize data from disparate sources .

Q. What experimental strategies are effective for elucidating Medicagenic acid’s mechanism of action in signaling pathways?

  • Methodological Answer: Combine omics approaches (transcriptomics/proteomics) with pathway-specific inhibitors. For example, Medicagenic acid’s potential interaction with the TGF-β/Smad or NF-κB pathways can be tested using luciferase reporter assays in HEK293 cells. Validate findings with siRNA knockdowns and phospho-specific antibodies. Ensure reproducibility by adhering to MIAME/MIAPE guidelines for data reporting .

Q. How can researchers optimize the extraction efficiency of Medicagenic acid while minimizing co-isolation of interfering compounds?

  • Methodological Answer: Fractional extraction using polarity-based solvents (e.g., hexane → ethyl acetate → methanol) followed by LC-MS profiling can isolate Medicagenic acid from contaminants like formononetin . Advanced techniques include molecularly imprinted polymers (MIPs) for selective binding. Document purification yields and purity ratios (e.g., peak area ratios in HPLC chromatograms) to benchmark protocols .

Data Analysis & Reporting

Q. What statistical approaches are suitable for analyzing dose-response relationships in Medicagenic acid studies?

  • Methodological Answer: Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀/IC₅₀ values. For multifactorial data (e.g., combined effects of selenium and harvest timing ), apply ANOVA with Tukey’s post-hoc test. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How should researchers address batch-to-batch variability in Medicagenic acid yields from plant sources?

  • Methodological Answer: Implement quality-by-design (QbD) principles, including raw material authentication (via DNA barcoding) and process controls (e.g., temperature/pH monitoring during extraction). Use statistical process control (SPC) charts to track variability and identify outliers .

Ethical & Reproducibility Considerations

Q. What steps ensure ethical compliance in studies involving Medicagenic acid’s pharmacological potential?

  • Methodological Answer: For in vivo studies, follow ARRIVE guidelines for animal welfare. For human cell lines, obtain ethical approvals and disclose sourcing (e.g., ATCC repositories). Clearly state conflicts of interest, especially if using proprietary extraction methods .

Q. How can researchers enhance the reproducibility of Medicagenic acid-related findings?

  • Methodological Answer: Deposit raw data (e.g., chromatograms, NMR spectra) in public repositories like Zenodo or Figshare. Publish detailed protocols on platforms like protocols.io , including step-by-step extraction and analysis procedures . Cross-validate results with independent labs using blinded samples.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.